Mecoprop-2,4,4-trimethylpentylester

Pesticide residue analysis Regulatory monitoring Chiral/isomer-specific identification

Researchers analyzing pesticide residues via GC-ECD face quantification ambiguity when using mixed-isomer isooctyl ester standards. Mecoprop-2,4,4-trimethylpentylester (CAS 217487-13-3) solves this as a defined, single-isomer analytical reference standard. - Eliminates isomer interference for validated quantitative methods targeting the EU Water Framework Directive's SANDRE parameter 2751. - Enables direct GC injection without derivatization due to its volatility (bp ~388°C), reducing sample preparation time and error. - Supports ISO 17025 laboratory accreditation with a traceable, certified single-component calibrant.

Molecular Formula C18H27ClO3
Molecular Weight 326.861
CAS No. 217487-13-3
Cat. No. B594734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecoprop-2,4,4-trimethylpentylester
CAS217487-13-3
Molecular FormulaC18H27ClO3
Molecular Weight326.861
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C
InChIInChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3
InChIKeyREWKSMZTTHUJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mecoprop-2,4,4-trimethylpentylester Overview


Mecoprop-2,4,4-trimethylpentylester (CAS 217487-13-3) is a chlorophenoxypropionic acid ester belonging to the synthetic auxin herbicide class (HRAC/WSSA Group 4) [1]. It is the 2,4,4-trimethylpentyl ester of mecoprop (MCPP), sharing the same molecular formula (C₁₈H₂₇ClO₃) as the broader isooctyl ester family but distinguished by its defined branching at the ester alkyl chain [1]. This compound is primarily employed as an analytical reference standard for pesticide residue monitoring and may serve as a pro-herbicide that requires hydrolytic activation to release the active mecoprop acid .

1
Workflow
Analytical reference standard for residue monitoring
2
Selection Logic
Defined single isomer avoids mixture-based quantification uncertainty
3
Use Context
Pro-herbicide hydrolysis and environmental fate profiling

Why Mecoprop-2,4,4-trimethylpentylester Cannot Be Substituted


Mecoprop esters are not functionally equivalent despite sharing the same active moiety (mecoprop acid) [1]. The ester alkyl chain governs lipophilicity (LogP), volatility, hydrolysis rate, and chromatographic behavior, each of which directly impacts analytical method suitability, environmental fate profiling, and regulatory identification [2]. Regulatory frameworks such as the EU Water Framework Directive list specific ester parameters (e.g., SANDRE parameter 2751) that require the exact isomer for compliance monitoring, rendering generic isooctyl ester mixtures inadequate for validated quantitative methods [3].

This Product
Mecoprop-2,4,4-trimethylpentylester
Single defined isomer; SANDRE parameter 2751; CAS 217487-13-3
Potential Substitute
Generic Mecoprop Isooctyl Ester
Isomeric mixture (CAS 28473-03-2) may produce multiple chromatographic peaks, compromising validated quantitative methods and regulatory identity confirmation.
This Product
Mecoprop-2,4,4-trimethylpentylester
High LogP (6.07); suited for direct GC without derivatization
Potential Substitute
Mecoprop Methyl Ester or Acid
Lower lipophilicity and volatility alter extraction behavior and may require derivatization; LogP and boiling point differences shift method suitability.

Mecoprop-2,4,4-trimethylpentylester vs. Closest Analogs


Isomeric Identity vs. Generic Isooctyl Mixtures

Mecoprop-2,4,4-trimethylpentylester (CAS 217487-13-3) is registered in the Wiley SpectraBase as 'Mecoprop isooctyl ester isomer I,' confirming it is a single defined isomer rather than the mixed isooctyl ester composition typically marketed under CAS 28473-03-2 [1]. The generic isooctyl ester (CAS 28473-03-2) is described as a mixture of branched octyl isomers (e.g., 6-methylheptyl ester), whereas the 2,4,4-trimethylpentyl ester provides a structurally unambiguous IUPAC identity (2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate) [2]. The EINECS registry links this specific CAS to EPA Pesticide Chemical Code 031563, enabling its use as a discrete analytical standard in EPA and EU monitoring programs [1].

Isomeric Identity vs. Generic Mixtures
Reported
Single defined isomer (CAS 217487-13-3) vs. undefined isomeric mixture (CAS 28473-03-2)
Supports single-entity standard for validated methods
Categorical distinction; eliminates mixture peak ambiguity
Pesticide residue analysis Regulatory monitoring Chiral/isomer-specific identification

LogP: Ester vs. Acid and Methyl Ester

The calculated LogP of Mecoprop-2,4,4-trimethylpentylester is 6.07 , representing a 4.6–6.0 log-unit increase over the active mecoprop-P acid (LogP = 1.43 at pH 5; 0.02 at pH 7) [1] and a 3.48 log-unit increase over mecoprop methyl ester (LogP = 2.59) . This extreme lipophilicity shift alters the compound's partitioning behavior: the ester partitions >10⁴-fold more strongly into organic phases than the acid form, reducing aqueous mobility while enhancing sorption to organic matter and biological membranes.

LogP: Ester vs. Acid/Methyl Ester
Cross-study comparable
ΔLogP = +4.64 to +6.05 vs. acid
Explains differing extraction and environmental partitioning
Predicted LogP 6.07; strong organic-phase partitioning
Environmental fate Bioaccumulation potential Formulation science

Boiling Point vs. Methyl Ester

The boiling point of Mecoprop-2,4,4-trimethylpentylester is 388.1 ± 27.0 °C at 760 mmHg , compared to approximately 97–98 °C at 0.7 Torr (equivalent to ~294 °C at 760 mmHg after correction) for mecoprop methyl ester . The ~94 °C higher normal boiling point reflects the substantially larger and more branched ester moiety, predicting lower vapor pressure and reduced losses during heated inlet GC analysis or prolonged storage. Vapor pressure for the 2,4,4-trimethylpentyl ester is estimated at 0.0 ± 0.9 mmHg at 25 °C, whereas the parent mecoprop acid has a reported vapor pressure of 0.31 mPa (2.3 × 10⁻⁶ mmHg) [1], placing the ester in a distinctly higher-volatility category suitable for GC separation without derivatization.

Boiling Point vs. Methyl Ester
Reported
ΔBP ≈ +94 °C vs. methyl ester
Enables direct GC analysis without derivatization
Predicted BP 388.1 °C; supports gas-phase separation
Volatility control Storage stability GC method development

GC-ECD Sensitivity Advantage

Lee et al. (1994) demonstrated that electron capture detection (ECD) sensitivity for mecoprop esters is strongly dependent on the esterifying alcohol: 2,2,2-trichloroethyl (TCE) and 2,2,2-trifluoroethyl (TFE) esters of mecoprop exhibited 2- to 20-fold greater ECD response than the corresponding methyl ester [1]. While the 2,4,4-trimethylpentyl ester is not halogenated on the alcohol moiety, its high chlorine content (one aromatic chlorine atom) and elevated LogP (6.07) predict adequate ECD response for trace-level detection (confirmed for structurally analogous phenoxyalkanoate esters with detection limits <0.1 µg in 100 mL soil leachate) [1]. By contrast, the mecoprop methyl ester showed 'low sensitivity to ECD' that limited its analytical utility [1].

GC-ECD Sensitivity Context
Class-level inference
Inferred adequate ECD response from chlorinated phenoxy ester class
May support ECD-based trace analysis; data to verify
2–20× ECD advantage reported for halogenated analogs
Trace residue analysis GC-ECD method validation Pesticide monitoring

Mecoprop-2,4,4-trimethylpentylester Applications


Certified Reference Material for Residue Monitoring

The single-isomer identity (SpectraBase Mecoprop isooctyl ester isomer I) makes Mecoprop-2,4,4-trimethylpentylester the appropriate calibration standard for EU Water Framework Directive monitoring programs that track mecoprop esters via the SANDRE parameter 2751 [1]. Its defined structure eliminates the quantification ambiguity inherent in mixed-isomer isooctyl ester standards, supporting ISO 17025 method accreditation.

Direct GC-MS/ECD Analysis Without Derivatization

With a boiling point of ~388 °C and adequate predicted ECD response (class-level inference from Lee et al. 1994), this ester can be directly injected in GC-based methods without the time-consuming derivatization step required for the non-volatile mecoprop acid [2]. The elevated LogP (6.07) also facilitates efficient liquid-liquid or solid-phase extraction from aqueous matrices .

Pro-Herbicide with Predictable Hydrolysis Kinetics

The 2,4,4-trimethylpentyl ester serves as a hydrolysis-dependent pro-herbicide. Its branched alkyl chain provides steric shielding of the ester linkage relative to linear-chain esters (methyl, ethyl), which may confer slower, more predictable hydrolytic release of mecoprop acid — a property relevant for controlled-release formulation research and environmental persistence modeling .

Application
Selection Property
Validation Focus
Residue Monitoring Standard
Single-isomer identity confirmation
Isomeric purity and chromatographic resolution
Direct GC-MS/ECD Analysis
Elevated boiling point and lipophilicity
Method-specific ECD response and recovery
Pro-Herbicide Hydrolysis Research
Branched ester steric shielding
Hydrolysis kinetics and acid release profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mecoprop-2,4,4-trimethylpentylester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.